4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylphenyl)tetrazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c1-10-6-2-4-8-12(10)19-14(21)11-7-3-5-9-13(11)20-15(19)16-17-18-20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFNULBRGNYAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-arylthio-4-azidoquinazolines with nucleophiles such as amines, alcohols, and alkylthiols. This reaction is facilitated by the electron-withdrawing character of the fused tetrazolo system, which promotes nucleophilic aromatic substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines, alcohols, and alkylthiols.
Tautomeric Equilibrium: The compound can exist in a tautomeric equilibrium between azido and tetrazolo forms, which can influence its reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include amines, alcohols, and alkylthiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of suitable solvents.
Major Products
The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reactions with amines can yield amino-substituted quinazolines, while reactions with alcohols can produce alkoxy-substituted quinazolines .
Scientific Research Applications
4-(o-tolyl)tetrazolo[1,5-a]
Biological Activity
4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its antimicrobial and anticancer properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the cyclization of 4-hydrazino-quinazoline derivatives with sodium nitrite in acidic conditions. The resulting tetrazole structure is confirmed through various analytical techniques such as FT-IR, UV-vis spectroscopy, and NMR spectroscopy .
Table 1: Synthesis Pathway of this compound
| Step | Reagent/Condition | Product |
|---|---|---|
| 1 | 4-Hydrazino-quinazoline + NaNO2 + AcOH (0°C) | Tetrazolo[1,5-a]quinazoline |
| 2 | Alkylation with o-tolyl halides | 4-(o-tolyl) derivative |
| 3 | Purification via crystallization | Final compound |
Antimicrobial Activity
Research has demonstrated that various tetrazoloquinazoline derivatives exhibit potent antimicrobial properties. In particular, compounds containing the tetrazole moiety have shown effectiveness against a range of bacterial strains including Escherichia coli, Staphylococcus aureus, and Candida albicans .
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial activity of several tetrazolo[1,5-a]quinazoline derivatives, including this compound. The compounds were tested at a concentration of 100 μg against various pathogens. The results indicated significant inhibition zones for several derivatives, suggesting their potential as effective antimicrobial agents.
Anticancer Activity
The anticancer potential of tetrazoloquinazoline derivatives has been extensively studied. The National Cancer Institute (NCI) screened these compounds against 60 different human tumor cell lines. Notably, certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
Table 2: Anticancer Activity of Selected Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 12.5 |
| Other Derivative A | HeLa (Cervical Cancer) | 8.0 |
| Other Derivative B | MCF-7 (Breast Cancer) | 15.0 |
The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of specific enzymes and pathways associated with cell proliferation and survival. For instance, some studies suggest that tetrazoloquinazolines may act as inhibitors of protein kinases or interact with DNA to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Core Heterocycle Variations
- Tetrazolo[1,5-a]quinazolin-5(4H)-one : Contains a tetrazole ring (N-rich, enhances hydrogen bonding and π-stacking) .
- Pyrazolo[1,5-a]quinazolin-5(4H)-one : Features a pyrazole ring (two adjacent nitrogen atoms), enabling distinct electronic interactions .
- Triazolo[1,5-a]quinazolin-5(4H)-one : Incorporates a triazole ring, which modulates solubility and target binding .
Substituent Effects
- Position of substituents: In pyrazoloquinazolinones, a 3-phenyl group (e.g., compound 26) enhances Topoisomerase I (Top1) inhibition by forming parallel-displaced interactions with DNA bases . In tetrazoloquinazolinones, 4-aryl substituents (e.g., o-tolyl, 4-chlorophenyl) optimize antidepressant activity by improving CNS penetration .
- Side chains: Pyrazoloquinazolinones with 5-dimethylaminoethyl chains (e.g., compound 26) show enhanced Top1 inhibition via salt bridges with D533 . Tetrazoloquinazolinones lack such side chains but rely on aromatic substituents for activity .
Pharmacological Activities
Antidepressant Activity
- 4-(o-Tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one derivatives: Compound 40 (4-(4-chlorophenyl) variant) reduced immobility time in forced swim tests by 58% (vs. 62% for fluoxetine) . Mechanism: Likely involves modulation of monoamine transporters or synaptic receptors .
- Pyrazoloquinazolinones: No reported antidepressant activity; instead, they target Top1 or glutamate receptors .
Topoisomerase I Inhibition
- Pyrazoloquinazolinones (e.g., compound 26): IC₅₀ values in the nanomolar range (e.g., 0.12 µM for 26) . Bind to the Top1-DNA complex via stacking between −1T and +1G bases and water-mediated hydrogen bonds with R364 .
- Tetrazoloquinazolinones: No reported Top1 inhibition, highlighting scaffold-dependent target specificity.
Receptor Modulation
- Pyrazoloquinazolinones: Act as dual mGlu2/mGlu3 negative allosteric modulators (NAMs) (e.g., 10b: IC₅₀ = 14 nM for mGlu2) . Modulate GABAA receptors when substituted with thienyl groups (e.g., 3b: EC₅₀ = 2.3 µM) .
- Tetrazoloquinazolinones: No reported activity at glutamate or GABA receptors.
Key Research Findings
Scaffold-Dependent Target Specificity: The tetrazoloquinazolinone core favors CNS applications (antidepressant), while pyrazoloquinazolinones excel in Top1 inhibition and receptor modulation .
Role of Substituents: Electron-withdrawing groups (e.g., 4-Cl) on the phenyl ring enhance antidepressant activity in tetrazoloquinazolinones . In pyrazoloquinazolinones, 3-phenyl positioning is critical for DNA interaction, while 2-phenyl analogues show reduced activity .
Water-Mediated Binding: Pyrazoloquinazolinones (e.g., 26) utilize water molecules to form hydrogen bonds with R364 and D533, a feature absent in tetrazolo derivatives .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one derivatives?
The synthesis typically involves copper-catalyzed cascade reactions under microwave or thermal conditions. For example, a one-pot reaction using 2-bromobenzoate derivatives, substituted pyrazole amines, and Cs₂CO₃ in water at 100°C yields the pyrazoloquinazolinone core. Purification via column chromatography (petroleum ether/ethyl acetate) ensures ≥95% purity, validated by combustion analysis. Modifications at the 3- or 5-positions are achieved by introducing protonable side chains or substituted phenyl rings .
Q. What structural features of this compound contribute to its role as a Topoisomerase I (Top1) inhibitor?
The tetrazoloquinazolinone scaffold mimics the A, B, and C rings of indenoisoquinoline Top1 inhibitors. The 3-(o-tolyl) group engages in π-stacking with DNA base pairs, while the 5-position dimethylaminoethyl side chain forms salt bridges with residues like D533 in Top1. These interactions stabilize the Top1-DNA cleavage complex, analogous to camptothecins (CPTs) but with improved water solubility due to protonable side chains .
Q. How is Top1 inhibitory activity experimentally validated for this compound?
Activity is assessed using DNA relaxation assays with recombinant human Top1. Compounds are incubated with supercoiled DNA, and inhibition is quantified via gel electrophoresis by measuring the persistence of supercoiled DNA. Cleavage patterns are compared to CPT derivatives to confirm mechanism similarity. For example, compound 26 shows cleavage at +1 and −1 sites, consistent with CPT-like Top1 poisoning .
Advanced Research Questions
Q. How do structural modifications at the 3-phenyl and 5-alkylamino positions influence Top1 inhibition efficacy?
SAR Analysis :
- 3-Phenyl Substitution : Electron-withdrawing groups (e.g., 4'-Cl) enhance π-stacking with DNA bases, increasing inhibitory potency (e.g., compound 23 vs. unsubstituted analogs). Relocating the phenyl group to the 2-position disrupts parallel-displaced interactions, reducing activity .
- 5-Position Side Chains : Flexible dimethylaminoethyl chains at the 5-position form hydrogen bonds with water molecules and salt bridges with D533. Rigid or non-basic substituents (e.g., ethers) decrease activity due to reduced solvation and protein interaction .
Table 1 : Key SAR Trends in Pyrazoloquinazolinone Derivatives
| Position | Modification | Effect on Top1 Inhibition | Example Compound |
|---|---|---|---|
| 3-Phenyl | 4'-Cl substitution | ↑ IC₅₀ (2.5 μM → 0.8 μM) | Compound 23 |
| 5-Side | Dimethylaminoethyl | Optimal H-bonding | Compound 26 |
| 5-Side | Ether linkage | ↓ Solubility/activity | Compound 8 |
Q. What computational strategies are used to rationalize the binding mode of this compound to Top1-DNA complexes?
Molecular docking with Autodock4.2 incorporates water-mediated interactions, critical for accuracy. The protocol uses the Top1-Topotecan-DNA crystal structure (PDB: 1K4T) as a template. Key steps:
- Water Placement : Mediated hydrogen bonds (e.g., between N4 of the scaffold and R364/O5 of DNA) are predicted using the Forli AD4 force field.
- Binding Pose Validation : Self-docking of Topotecan achieves RMSD <1.5 Å, ensuring reliability. For compound 26, the 3-(o-tolyl) group aligns with the −1T and +1G bases, mimicking CPT stacking .
Q. How do researchers resolve contradictions in activity data between in vitro and cellular assays?
Discrepancies often arise from poor cellular permeability or off-target effects. Strategies include:
- Solubility Optimization : Salt formation (e.g., HCl salts of basic side chains) improves bioavailability.
- Fluorescent Tagging : Confocal microscopy tracks intracellular localization, verifying target engagement.
- Proteomic Profiling : Affinity pulldown assays identify unintended protein interactions .
Q. What experimental designs are recommended to compare this compound with CPT derivatives?
- Parallel Assays : Test both compounds in identical Top1 inhibition, cytotoxicity (MTT), and DNA damage (Comet assay) protocols.
- Resistance Profiling : Use CPT-resistant cell lines (e.g., CPT-K5) to assess cross-resistance.
- Pharmacokinetic Studies : Compare plasma stability and tissue distribution in murine models .
Methodological Notes
- Synthesis : Prioritize microwave-assisted reactions for reduced side products and higher yields .
- Docking : Include explicit water molecules in simulations to avoid false-positive poses .
- SAR Optimization : Combine fragment-based design with late-stage diversification to explore chemical space efficiently .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
